

Structural Analysis of 2-Phosphonooxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: Fosfosal

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Abstract

2-Phosphonooxybenzoic acid, also known by its common name **Fosfosal**, is a salicylic acid derivative with established anti-inflammatory, analgesic, and potential antibacterial properties. Its mechanism of action is primarily attributed to its role as a prodrug of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the structural and analytical data currently available for 2-phosphonooxybenzoic acid, alongside detailed experimental protocols and a visualization of its primary signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.

Physicochemical Properties

2-Phosphonooxybenzoic acid is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Phosphonooxybenzoic Acid

Property	Value	Reference
Synonyms	Fosfosal, 2-Carboxyphenyl phosphate	[1]
Molecular Formula	C ₇ H ₇ O ₆ P	[1]
Molecular Weight	218.10 g/mol	[2]
Melting Point	159-163 °C	N/A
CAS Number	6064-83-1	[1]
Appearance	White or off-white crystalline powder	N/A

Structural Analysis

A thorough structural elucidation of a molecule is critical for understanding its chemical behavior and biological activity. This section details the available crystallographic and spectroscopic data for 2-phosphonooxybenzoic acid.

Crystallographic Data

As of the date of this publication, a comprehensive, publicly available crystal structure for 2-phosphonooxybenzoic acid (or its salts) has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other major databases. However, the crystal structures of related organophosphate compounds, such as 2- and 4-chloroanilinium dihydrogen phosphate and 4-carboxyanilinium dihydrogen phosphate, have been reported.[3] [4] These structures reveal complex hydrogen bonding networks involving the phosphate and carboxyl groups, which are likely to be a feature of the crystal packing of 2-phosphonooxybenzoic acid as well.

Spectroscopic Data

Spectroscopic techniques are essential for confirming the molecular structure and purity of a compound. The following subsections summarize the available spectroscopic data for 2-phosphonooxybenzoic acid.

While a full, assigned ^1H and ^{13}C NMR spectrum for 2-phosphonooxybenzoic acid is not readily available in the public domain, NMR has been used to study its interactions with biological targets. For instance, NMR titration has been employed to investigate the binding of **fosfosal** to the chemokine CXCL12.[5] The expected chemical shifts for the aromatic protons and carbons can be predicted based on the analysis of similar benzoic acid derivatives.[6] A generalized protocol for NMR analysis is provided in the experimental section.

The infrared spectrum of 2-phosphonooxybenzoic acid is characterized by absorptions corresponding to its key functional groups. The PubChem database entry for **Fosfosal** indicates the availability of FTIR and ATR-IR spectra on SpectraBase.[2] The characteristic vibrational frequencies for benzoic acid derivatives are well-documented and can be used for spectral interpretation.[7][8] A summary of expected IR absorptions is provided in Table 2.

Table 2: Predicted Infrared (IR) Absorption Bands for 2-Phosphonooxybenzoic Acid

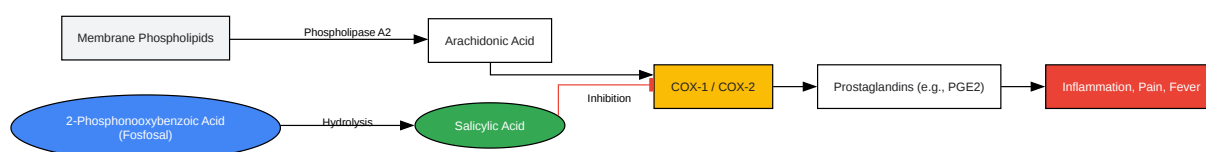
Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
3300-2500 (broad)	O-H (Carboxylic Acid)	Stretching
3100-3000	C-H (Aromatic)	Stretching
1700-1680	C=O (Carboxylic Acid)	Stretching
1600-1450	C=C (Aromatic)	Stretching
1320-1210	C-O (Carboxylic Acid)	Stretching
1200-900	P=O, P-O	Stretching

The mass spectrum of 2-phosphonooxybenzoic acid provides information about its molecular weight and fragmentation pattern. The PubChem entry for **Fosfosal** indicates GC-MS data with prominent peaks at m/z 120 and 138.[2] The fragmentation of benzoic acid derivatives is influenced by the nature and position of substituents, with the "ortho effect" often leading to characteristic fragmentation pathways. A generalized protocol for mass spectrometry analysis is provided in the experimental section.

Biological Activity and Signaling Pathway

2-Phosphonooxybenzoic acid functions as an anti-inflammatory agent by acting as a prodrug for salicylic acid. Upon administration, it is hydrolyzed to release salicylic acid, which then inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10][11]

The inhibition of the prostaglandin synthesis pathway is the primary mechanism of action for 2-phosphonooxybenzoic acid. A diagram of this signaling pathway is presented below.



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Figure 1. Prostaglandin Synthesis Pathway and Inhibition by 2-Phosphonooxybenzoic Acid.

Experimental Protocols

This section provides detailed, generalized methodologies for the synthesis and analysis of 2-phosphonooxybenzoic acid, based on established procedures for related compounds.

Synthesis and Purification

The synthesis of 2-phosphonooxybenzoic acid can be adapted from methods used for similar benzoic acid derivatives. A plausible synthetic route is outlined below.[12][13][14]

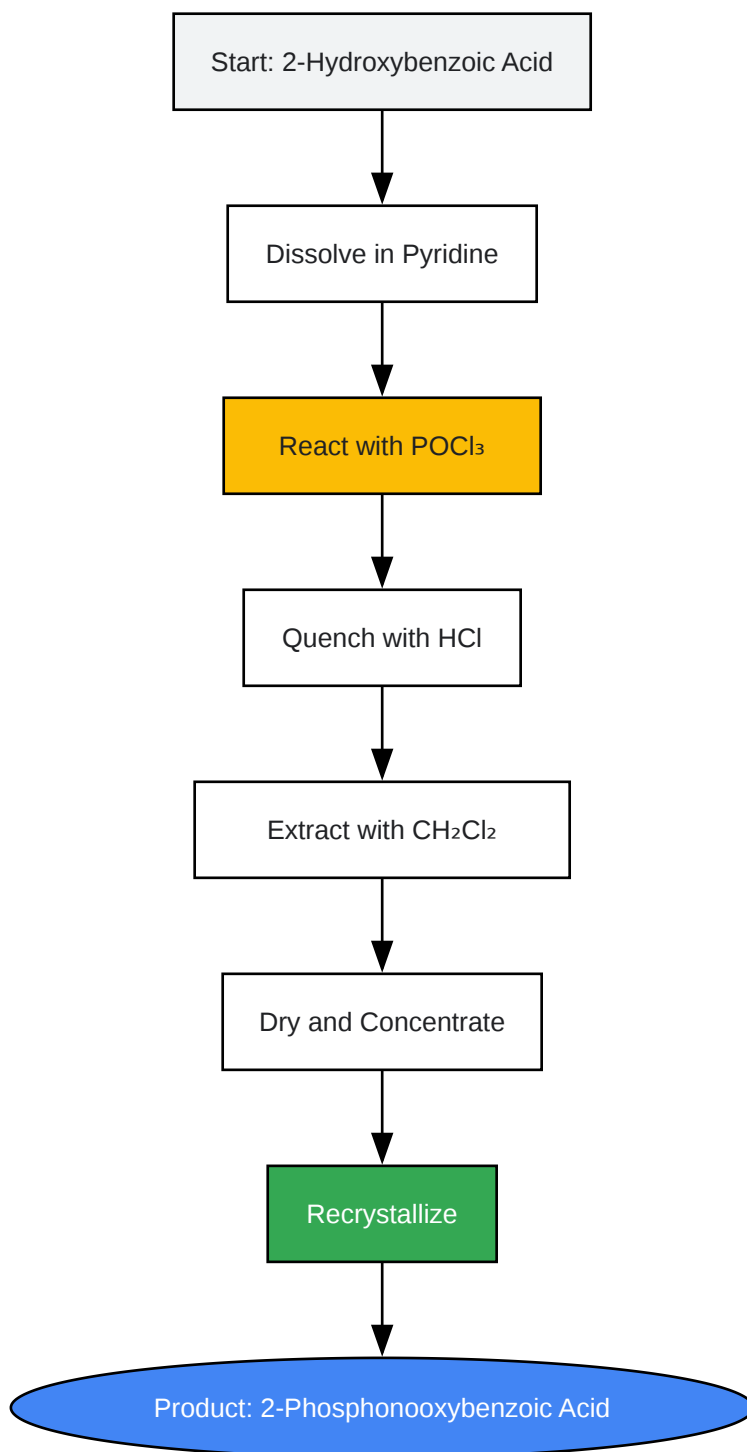
Materials:

- 2-Hydroxybenzoic acid (Salicylic acid)
- Phosphorus oxychloride (POCl_3)
- Pyridine

- Hydrochloric acid (HCl)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethanol
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-hydroxybenzoic acid in anhydrous pyridine.
- Cool the solution in an ice bath.
- Slowly add phosphorus oxychloride dropwise to the cooled solution while stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by carefully adding the mixture to a beaker of ice-cold dilute hydrochloric acid.
- Extract the aqueous layer with dichloromethane.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-phosphonooxybenzoic acid.



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